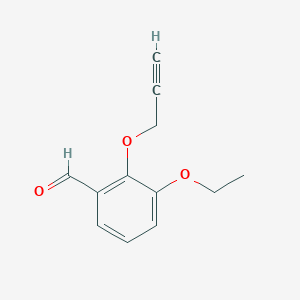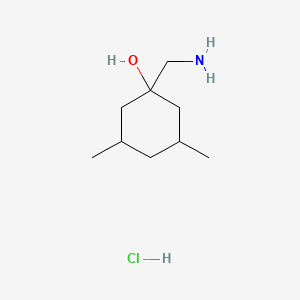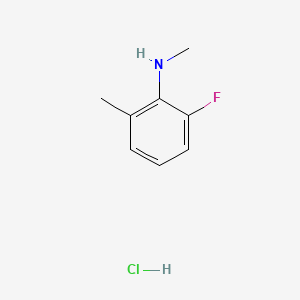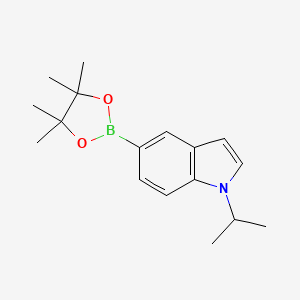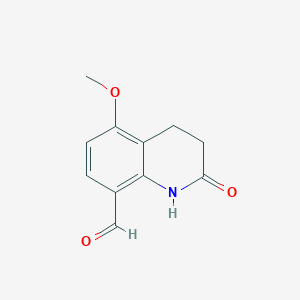
5-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde is a heterocyclic compound that belongs to the class of quinoline derivatives This compound is characterized by a quinoline core structure with a methoxy group at the 5-position, an oxo group at the 2-position, and a carbaldehyde group at the 8-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 5-methoxy-1,2,3,4-tetrahydroquinoline with an appropriate aldehyde under acidic conditions. The reaction typically proceeds through the formation of an iminium ion intermediate, which undergoes cyclization to yield the desired product .
Another approach involves the oxidation of 5-methoxy-1,2,3,4-tetrahydroquinoline using oxidizing agents such as potassium permanganate or chromium trioxide. This method requires careful control of reaction conditions to prevent over-oxidation and degradation of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of green chemistry principles, such as solvent-free reactions and eco-friendly catalysts, can enhance the sustainability and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding 5-methoxy-2-hydroxy-1,2,3,4-tetrahydroquinoline-8-carbaldehyde.
Substitution: The methoxy group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives with higher oxidation states.
Reduction: 5-Methoxy-2-hydroxy-1,2,3,4-tetrahydroquinoline-8-carbaldehyde.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
Mecanismo De Acción
The mechanism of action of 5-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes involved in key biological processes, such as DNA replication and protein synthesis. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxy-1,2,3,4-tetrahydroquinoline: Lacks the oxo and carbaldehyde groups, resulting in different chemical reactivity and biological activity.
2-Oxo-1,2,3,4-tetrahydroquinoline: Lacks the methoxy and carbaldehyde groups, leading to variations in its chemical properties and applications.
8-Carbaldehyde-1,2,3,4-tetrahydroquinoline:
Uniqueness
5-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde is unique due to the presence of all three functional groups (methoxy, oxo, and carbaldehyde) on the quinoline core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
882023-34-9 |
|---|---|
Fórmula molecular |
C11H11NO3 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
5-methoxy-2-oxo-3,4-dihydro-1H-quinoline-8-carbaldehyde |
InChI |
InChI=1S/C11H11NO3/c1-15-9-4-2-7(6-13)11-8(9)3-5-10(14)12-11/h2,4,6H,3,5H2,1H3,(H,12,14) |
Clave InChI |
QVEUNGIXSHTKDF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2CCC(=O)NC2=C(C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


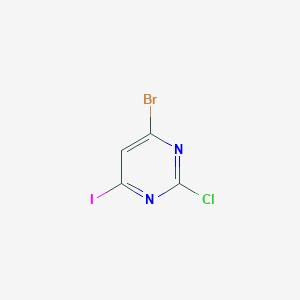
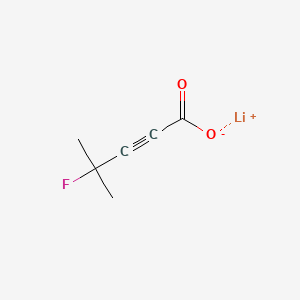
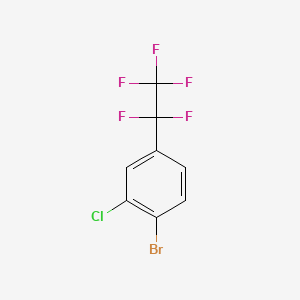
![2-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13466563.png)
![2-chloro-5H,7H-furo[3,4-b]pyridine-5,7-dione](/img/structure/B13466569.png)
![Tert-butyl 2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13466575.png)
![{6-Oxaspiro[2.5]octan-5-yl}methanol](/img/structure/B13466576.png)
